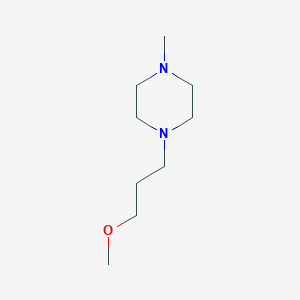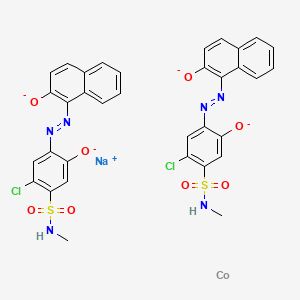
Cobaltate(1-), bis(2-chloro-5-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, leading to changes in its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may result in lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
Wirkmechanismus
The mechanism of action of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) include:
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-benzenesulphonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart is its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
70179-69-0 |
|---|---|
Molekularformel |
C34H24Cl2CoN6NaO8S2-3 |
Molekulargewicht |
861.5 g/mol |
IUPAC-Name |
sodium;1-[[5-chloro-4-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;cobalt |
InChI |
InChI=1S/2C17H14ClN3O4S.Co.Na/c2*1-19-26(24,25)16-9-15(23)13(8-12(16)18)20-21-17-11-5-3-2-4-10(11)6-7-14(17)22;;/h2*2-9,19,22-23H,1H3;;/q;;;+1/p-4 |
InChI-Schlüssel |
AGRHCPZVEDXIOH-UHFFFAOYSA-J |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.[Na+].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


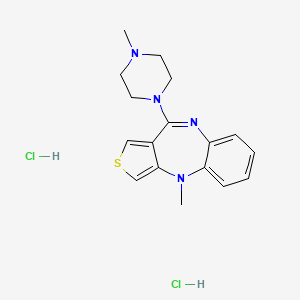
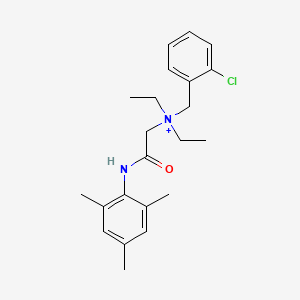
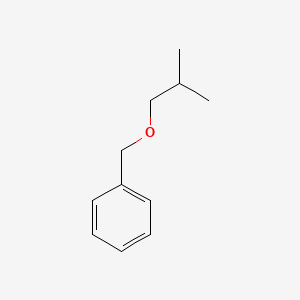
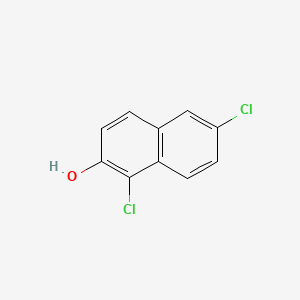
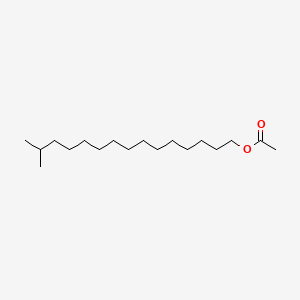
![2-Amino-2-(4-{[2-(methyloxy)ethyl]oxy}phenyl)acetamide](/img/structure/B13781176.png)
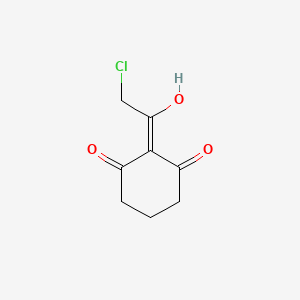

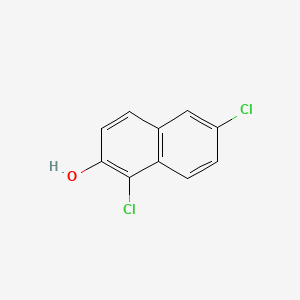
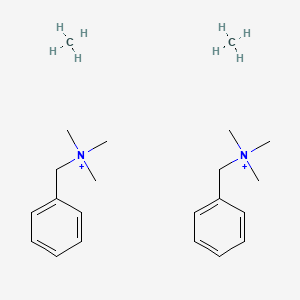


![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
